molecular formula C10H21ClN2 B15333574 1-(5-Chloropentyl)-4-methylpiperazine

1-(5-Chloropentyl)-4-methylpiperazine

Cat. No.: B15333574
M. Wt: 204.74 g/mol
InChI Key: XRAHDTCATZQFFC-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)-4-methylpiperazine is a piperazine derivative characterized by a pentyl chain substituted with a chlorine atom at the terminal carbon (5-position) and a methyl group on the piperazine ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may influence its pharmacokinetic behavior and biological interactions.

Properties

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

1-(5-chloropentyl)-4-methylpiperazine

InChI

InChI=1S/C10H21ClN2/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-10H2,1H3

InChI Key

XRAHDTCATZQFFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives vary widely based on substituent type, chain length, and functional groups. Key structural analogs include:

Compound Name Substituent Key Structural Features Reference
1-(5-Chloropentyl)-4-methylpiperazine 5-Chloropentyl Aliphatic chain, terminal Cl N/A
1-(3-Chloropropyl)-4-methylpiperazine 3-Chloropropyl Shorter aliphatic chain (C3), Cl
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 2-(3,4-Dichlorophenyl)ethyl Aromatic substituent, dual Cl atoms
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine Thiocarbamoyl-fluorophenyl Thiourea linkage, aromatic F
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl Benzyl group with ortho-Cl

Key Differences :

  • Substituent Type : Aryl-substituted derivatives (e.g., BD1063) exhibit sigma receptor affinity due to aromatic interactions, whereas aliphatic chains (e.g., 3-chloropropyl) may act as synthetic intermediates or modulators of enzyme activity .
Physicochemical Properties
Property 1-(5-Chloropentyl)-4-methylpiperazine 1-(3-Chloropropyl)-4-methylpiperazine BD1063 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
Molecular Weight ~248.8 g/mol ~206.7 g/mol ~329.7 g/mol ~283.8 g/mol
logP (Predicted) 3.1–3.5 2.5–2.8 3.8–4.2 2.9–3.3
Water Solubility Low Moderate Very low Moderate

Longer alkyl chains (e.g., 5-chloropentyl) reduce water solubility but enhance lipid bilayer penetration, whereas thiocarbamoyl groups improve solubility via polar interactions .

Key Insights :

  • Receptor Specificity : Aryl-substituted derivatives (e.g., BD1063) show high sigma receptor affinity (Ki < 100 nM), whereas aliphatic analogs may lack direct receptor interactions .
  • Agricultural Use : Thiocarbamoyl derivatives protect crops by reversing herbicide-induced enzyme inhibition, highlighting functional group versatility .

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